

Cefotaxime in Plant Tissue Culture: A Guide to Eliminating Bacterial Contamination

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Compound of Interest

Compound Name: Cefotaxime

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial contamination is a significant challenge in plant tissue culture, often leading to the loss of valuable plant material and experimental setbacks. Cefotaxime, a third-generation cephalosporin antibiotic, has emerged as a crucial tool for controlling and eliminating bacterial growth in vitro.[1][2] Its broad-spectrum activity, particularly against Gram-negative bacteria, and relatively low phytotoxicity make it a preferred choice for researchers.[1][3] This document provides detailed application notes and protocols for the effective use of cefotaxime in plant tissue culture to ensure aseptic conditions and promote healthy plant development.

Cefotaxime is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[4] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4][5][6] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[6][7][8] This disruption of the cell wall structure leads to bacterial cell lysis and death.[7][8] A key advantage of cefotaxime is its resistance to many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.[7][8]

Data Summary: Efficacy and Phytotoxicity of Cefotaxime

The optimal concentration of cefotaxime is a balance between effectively eliminating bacteria and minimizing any negative impact on plant tissue growth and regeneration. The following tables summarize quantitative data from various studies on different plant species.

Table 1: Effective Concentrations of Cefotaxime for Bacterial Elimination

| Plant Species | Target Bacteria | Effective Cefotaxime Concentration (mg/L) | Reference |
|------------------------------|--|---|----------------------|
| Tomato | Agrobacterium tumefaciens | 400 - 500 | [9] |
| Apple | Agrobacterium tumefaciens | 500 | [10] |
| Wheat & Triticale | Erwinia aphidicola, Pantoea agglomerans, Pseudomonas sp., Staphylococcus epidermis, Staphylococcus warneri | 100 | [11] |
| Pelargonium x hederacifolium | Paenibacillus glycanilyticus, Lactobacillus paracasei | 250 | [12] |
| General Use | Agrobacterium tumefaciens | 500 | [2] |
| General Use | Gram-negative bacteria | 90 (recommended for microbe toxicity) | [13] |

Table 2: Effects of Cefotaxime on Plant Regeneration and Growth

| Plant Species | Cefotaxime Concentration (mg/L) | Observed Effect | Reference |
|-----------------------------------|---------------------------------|--|----------------------|
| Maize (Zea mays) | 150 | Highest increase in the number of regenerated plants. | [14] |
| Indica Rice (Oryza sativa) | 100 | 70.5% plant regeneration (compared to 51.51% in control). | [15] |
| Banana (Musa acuminata) | 400 - 500 | Maximum shoot multiplication and elongation. | [16] |
| Sugarcane (Saccharum officinarum) | 500 | Maximum somatic embryogenesis and highest frequency of shoot regeneration. | [17] |
| Apple (Malus domestica) | 100 - 200 | Enhanced regeneration rate (95-100%). | [10] |
| Tomato | 400 | Significantly decreased callus induction and shoot generation. | [9] |
| Pelargonium x hederacifolium | 250 | Shorter shoots and yellow leaves; prolonged exposure was detrimental. | [12] |

Experimental Protocols

Protocol 1: Preparation of Cefotaxime Stock Solution

This protocol outlines the preparation of a concentrated cefotaxime stock solution that can be stored and added to plant tissue culture media.

Materials:

- Cefotaxime sodium salt (powder)
- Sterile distilled water
- Sterile filter sterilization unit (0.22 μ m pore size)
- Sterile storage tubes or bottles
- Laminar flow hood
- Analytical balance

Procedure:

- In a laminar flow hood, weigh the desired amount of cefotaxime sodium salt powder.
- Dissolve the powder in a small volume of sterile distilled water. Cefotaxime is freely soluble in water.
- Bring the solution to the final desired volume with sterile distilled water. A common stock concentration is 100 mg/mL.
- Sterilize the solution by passing it through a 0.22 μ m filter into a sterile container. Do not autoclave cefotaxime as it is heat-labile.
- Store the sterile stock solution at 2-8°C. Aqueous solutions are stable for 14-21 days when stored at 0-5°C. For longer-term storage, aliquots can be frozen at -20°C for up to 3 months.

Protocol 2: Incorporation of Cefotaxime into Plant Tissue Culture Medium

This protocol describes how to add the prepared cefotaxime stock solution to the plant culture medium.

Procedure:

- Prepare the plant tissue culture medium (e.g., Murashige and Skoog medium) and adjust the pH as required.
- Autoclave the medium at 121°C for 15-20 minutes.[\[18\]](#)
- Allow the autoclaved medium to cool to approximately 50-55°C in a laminar flow hood.[\[19\]](#)
- Add the required volume of the sterile cefotaxime stock solution to the cooled medium to achieve the desired final concentration (refer to Table 1 and 2 for guidance).
- Gently swirl the medium to ensure even distribution of the antibiotic.
- Dispense the medium into sterile culture vessels.

Protocol 3: Surface Sterilization of Explants with Cefotaxime Pre-treatment

This protocol is for treating explants to reduce endophytic (internal) bacterial contamination before culturing.

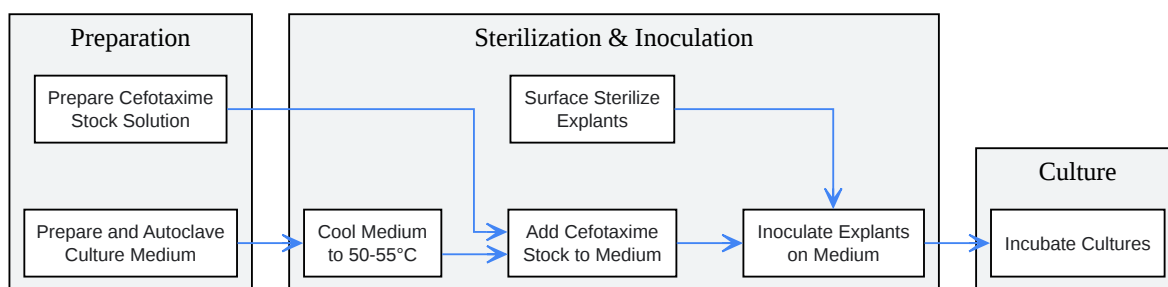
Materials:

- Plant explants
- Sterile distilled water
- Detergent (e.g., Tween-20)
- 70% Ethanol
- Sodium hypochlorite solution (10-20% commercial bleach)[\[20\]](#)
- Sterile cefotaxime solution (e.g., 250 mg/L)
- Sterile beakers and forceps
- Laminar flow hood

Procedure:

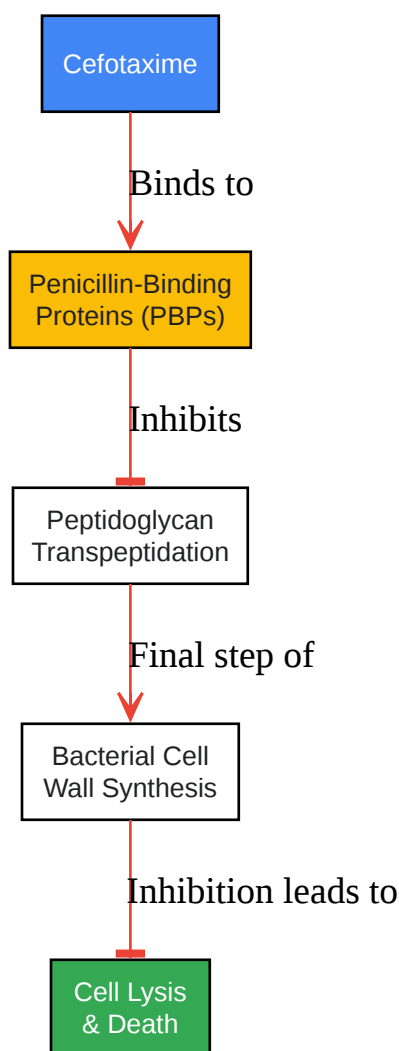
- Wash the explants thoroughly under running tap water with a few drops of detergent.[20]
- In a laminar flow hood, rinse the explants with sterile distilled water.
- Briefly immerse the explants in 70% ethanol for 30-60 seconds.[3][20]
- Soak the explants in a sterile cefotaxime solution (e.g., 250 mg/L) for a specified duration (e.g., 30 minutes).[21]
- Proceed with standard surface sterilization using a disinfectant like sodium hypochlorite solution for 10-20 minutes.[20]
- Rinse the explants three to five times with sterile distilled water to remove any residual sterilizing agents.[3]
- Trim the explants and place them on the cefotaxime-containing culture medium.

Visualizations



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Caption: Workflow for preparing and using cefotaxime in plant tissue culture.



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Caption: Mechanism of action of cefotaxime on bacterial cells.

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